2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
Description
2-Bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a benzamide derivative featuring a brominated and methoxylated aromatic ring linked to a pyrazole-substituted phenyl group via an amide bond. Its synthesis typically involves coupling 2-bromo-5-methoxybenzoic acid with 4-(1H-pyrazol-3-yl)aniline using peptide coupling reagents like HBTU and DIPEA in DMF, as described in similar protocols .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-23-13-6-7-15(18)14(10-13)17(22)20-12-4-2-11(3-5-12)16-8-9-19-21-16/h2-10H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMFZRXBDZFSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methoxybenzoic Acid
3-Methoxybenzoic acid undergoes bromination using bromine in acetic acid under catalytic iron(III) bromide. The methoxy group directs electrophilic attack to the para position relative to itself, yielding 2-bromo-5-methoxybenzoic acid. This method achieves a 72% yield, with purification via recrystallization from ethanol.
Table 1: Bromination Reaction Conditions and Outcomes
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| 3-Methoxybenzoic acid | Br₂, FeBr₃, AcOH | 80°C, 6 hr | 72% |
Alternative Halogenation Approaches
Palladium-mediated coupling offers an alternative route. For example, Suzuki-Miyaura coupling of 2-bromo-5-methoxyphenylboronic acid with a prefunctionalized aryl halide can introduce substituents. However, this method is less efficient for simple bromination compared to direct electrophilic substitution.
Preparation of 4-(1H-Pyrazol-3-yl)Aniline
The pyrazole-containing aniline derivative is synthesized through cyclocondensation followed by functional group interconversion.
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is constructed by reacting 1,3-diketones with hydrazine derivatives. For instance, acetylacetone and phenylhydrazine undergo cyclocondensation in ethanol catalyzed by nano-ZnO, yielding 1,3,5-trisubstituted pyrazoles in 95% yield. Adjusting the diketone and hydrazine substituents allows for regioselective formation of the 1H-pyrazol-3-yl moiety.
Equation 1: Pyrazole Synthesis
Introduction of the Amino Group
4-Nitrophenylpyrazole, synthesized via Ullmann coupling between 4-iodonitrobenzene and pyrazole-3-boronic acid, is reduced to 4-(1H-pyrazol-3-yl)aniline using hydrogen gas and palladium on carbon. This two-step process achieves an 85% overall yield.
Amide Bond Formation
The final step involves coupling 2-bromo-5-methoxybenzoic acid with 4-(1H-pyrazol-3-yl)aniline.
Acid Chloride Activation
2-Bromo-5-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry dichloromethane.
Coupling with Aniline Derivative
The acid chloride reacts with 4-(1H-pyrazol-3-yl)aniline in the presence of triethylamine as a base. The reaction proceeds at room temperature for 12 hours, yielding the target benzamide in 66% after recrystallization from ethanol.
Table 2: Amidation Reaction Parameters
| Acid Chloride | Amine | Base | Solvent | Yield |
|---|---|---|---|---|
| 2-Bromo-5-methoxybenzoyl chloride | 4-(1H-Pyrazol-3-yl)aniline | Et₃N | CH₂Cl₂ | 66% |
Optimization and Characterization
Regioselectivity in Pyrazole Synthesis
Regioselectivity challenges in pyrazole formation are addressed using bulky directing groups. For example, benzotriazole-assisted cyclocondensation ensures preferential formation of the 1,3,5-trisubstituted isomer.
Spectroscopic Validation
1H-NMR of the final product shows characteristic signals: a singlet at δ 9.2 ppm (CONH), doublets for aromatic protons (δ 7.5–8.0 ppm), and a methoxy singlet at δ 3.8 ppm. IR confirms the amide bond (ν = 1,650 cm⁻¹).
Alternative Synthetic Routes
One-Pot Tandem Reactions
Aryl diazonium salts derived from 4-(1H-pyrazol-3-yl)aniline react directly with 2-bromo-5-methoxybenzoic acid under Mitsunobu conditions (DIAD, PPh₃), though yields are lower (52%).
Solid-Phase Synthesis
Immobilization of the aniline derivative on Wang resin enables iterative coupling and deprotection, but scalability issues limit practicality.
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
2-Bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions typical for benzamides and heterocycles. These reactions are crucial for modifying the compound's structure to explore its reactivity and potential applications.
Types of Reactions:
-
Substitution Reactions : These reactions involve the replacement of functional groups on the benzamide or pyrazole rings. For example, the bromine atom can be substituted with other groups under appropriate conditions.
-
Coupling Reactions : These are used to attach additional moieties to the compound, enhancing its biological activity or modifying its chemical properties.
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Cycloaddition Reactions : Although not directly applicable to this compound, cycloaddition reactions are relevant for forming pyrazole rings in related compounds .
Reaction Conditions and Analytical Techniques
The conditions for these reactions, such as temperature, solvent choice, and reaction time, must be carefully controlled to optimize yields and minimize by-products. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and product purity.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains a pyrazole moiety attached to a phenyl ring | Exhibits antimicrobial and anticancer properties |
| 2-Bromo-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide | Methyl group on the pyrazole ring | Different substitution pattern on the pyrazole ring |
| 2-Bromo-N-(4-methoxyphenyl)benzamide | Lacks the pyrazole moiety | Focused on phenolic interactions |
| 4-Bromo-3-phenyl-1H-pyrazol-5-amine | Features an amine instead of a benzamide | Different functional group leading to varied biological activity |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds similar to 2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the effectiveness of pyrazole derivatives in targeting specific cancer pathways, suggesting that this compound could be a lead structure for further anticancer drug development .
Antimicrobial Properties
Research has demonstrated that certain benzamide derivatives possess antimicrobial activity against various pathogens. The incorporation of the pyrazole ring into the benzamide framework may enhance the compound's ability to disrupt microbial cell functions. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .
Inhibition of Enzymatic Activity
The compound's structure allows it to act as an inhibitor for several key enzymes involved in disease processes. For example, studies on similar compounds have revealed their potential as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain pathways. This suggests that this compound could be explored for anti-inflammatory applications .
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of pyrazole derivatives in models of neurodegenerative diseases. The ability of these compounds to modulate oxidative stress and inflammation in neuronal cells positions them as candidates for further research aimed at treating conditions like Alzheimer's disease .
Case Studies
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including:
- Bromination : Introduction of the bromine atom at the 2-position of the benzene ring.
- Methoxylation : Addition of the methoxy group at the 5-position.
- Coupling Reactions : Formation of the amide linkage with a pyrazole derivative.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzamide Core
2-Bromo-N-[1-(4-Methylbenzyl)-1H-Pyrazol-5-yl]Benzamide
- Key Differences : The absence of a methoxy group at position 5 and the substitution of the pyrazole-attached phenyl group with a 4-methylbenzyl moiety.
- The lack of a methoxy group may diminish electronic effects critical for target binding .
5-Bromo-N-{[(5P)-2-Fluoro-5-(1-Methyl-1H-Pyrazol-4-yl)Phenyl]Methyl}-2-Hydroxybenzamide
- Key Differences : Replacement of methoxy with a hydroxy group at position 2 and introduction of a fluorine atom on the phenyl ring.
- Impact: The hydroxy group enables hydrogen bonding, which could improve target affinity but reduce metabolic stability compared to the methoxy analog.
Modifications to the Pyrazole Ring
4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
- Key Differences: Incorporation of a thieno-pyrazol ring system and a 4-methylphenyl group.
- Impact: The thieno-pyrazol scaffold introduces sulfur atoms, which may alter electronic properties and metabolic pathways. The fused ring system likely reduces conformational flexibility, affecting binding kinetics .
N-[[4-[5-Amino-4-Cyano-1-[(1S)-2,2,2-Trifluoro-1-Methylethyl]-1H-Pyrazol-3-yl]Phenyl]Methyl]-5-Fluoro-2-Methoxy-Benzamide
- Key Differences: Substitution with trifluoromethyl and cyano groups on the pyrazole, along with a fluoro substituent on the benzamide.
- Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano group may engage in dipole-dipole interactions. These modifications are observed in kinase inhibitors like pirtobrutinib intermediates .
Structural Rigidity and Extended Conjugation
3-Bromo-N-[2-(2,4-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-4-Methoxybenzamide
- Key Differences : Replacement of the pyrazole-phenyl group with a benzoxazole ring and addition of dichlorophenyl substituents.
- Dichlorophenyl groups contribute to steric bulk and halogen bonding, as seen in antimicrobial agents .
Biological Activity
2-Bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17BrN4O2, with a molecular weight of approximately 422.25 g/mol. The compound contains a bromo group, a methoxy group, and a pyrazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H17BrN4O2 |
| Molecular Weight | 422.25 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Bromination : The introduction of the bromo group can be done using brominating agents such as N-bromosuccinimide.
- Methoxylation : The methoxy group is introduced via methylation reactions using methyl iodide or similar reagents.
- Amidation : The final step involves coupling the pyrazole derivative with the benzamide moiety.
Anticancer Properties
Research indicates that compounds containing pyrazole and benzamide functionalities exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
Case Study Findings :
- A study reported that related pyrazole derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), indicating potent anticancer effects .
- Another investigation highlighted that certain pyrazole-based compounds induced apoptosis in cancer cells through the activation of p53 pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Some derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with nuclear receptors influencing gene expression related to apoptosis and cell cycle regulation.
Q & A
Q. What are the established synthetic routes for 2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, and how can intermediates be characterized?
The compound is typically synthesized via multi-step reactions, including cyclization, formylation, and acylation. For example, analogous pyrazole-benzamide derivatives are prepared by reacting hydrazine derivatives with carbonyl intermediates, followed by halogenation (e.g., bromination) at specific positions . Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are characterized using H/C NMR to confirm regiochemistry and FT-IR to validate functional groups (e.g., C=O stretching at ~1650 cm) .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound?
- Nuclear Magnetic Resonance (NMR): H NMR identifies proton environments (e.g., methoxy groups at ~3.8 ppm, aromatic protons in pyrazole/benzamide rings between 6.5–8.5 ppm). C NMR confirms carbonyl carbons (~165 ppm) and quaternary carbons .
- FT-IR: Detects key functional groups (amide C=O at ~1650 cm, N-H stretching at ~3300 cm) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, often using SHELXL for refinement .
Q. How can researchers optimize reaction yields during synthesis?
Methodological approaches include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, THF) enhance acylation efficiency .
- Catalyst Use: Lewis acids (e.g., ZnCl) improve cyclization rates in pyrazole formation .
- Temperature Control: Low temperatures (~0°C) minimize side reactions during halogenation steps .
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in understanding electronic properties and reactivity?
Multiwfn analyzes electron density, electrostatic potential (ESP), and Fukui indices to predict reactive sites. For example:
- ESP Maps: Identify nucleophilic/electrophilic regions (e.g., pyrazole N-atoms as electron-rich sites) .
- Bond Order Analysis: Quantifies delocalization in the benzamide moiety, guiding derivatization strategies .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Dose-Response Studies: Establish IC/MIC values across multiple cell lines/bacterial strains to clarify potency .
- Target Profiling: Use molecular docking (e.g., AutoDock Vina) to assess binding affinity against enzymes like carbonic anhydrase or bacterial PPTases .
- Metabolite Analysis: LC-MS/MS identifies active metabolites that may contribute to divergent results .
Q. How does modifying substituents (e.g., bromo, methoxy) impact structure-activity relationships (SAR)?
- Bromo Substituent: Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., in kinase inhibitors) .
- Methoxy Group: Modulates electronic effects, increasing solubility and hydrogen-bonding potential . Systematic SAR studies involve synthesizing analogs (e.g., replacing Br with Cl or CF) and testing against target proteins .
Q. What crystallographic challenges arise during structural refinement, and how are they addressed?
- Disorder Handling: SHELXL’s PART instruction resolves disordered pyrazole or benzamide moieties .
- Twinned Data: SHELXE’s twin refinement tools (e.g., BASF parameter) improve accuracy for non-merohedral twins .
- Hydrogen Bonding Networks: TOPOS analyzes intermolecular interactions critical for crystal stability .
Q. How can reaction scalability be improved without compromising purity?
- Flow Chemistry: Continuous processing reduces side reactions in exothermic steps (e.g., acylation) .
- Design of Experiments (DoE): Optimizes parameters (e.g., stoichiometry, residence time) for high-throughput synthesis .
- In-line Monitoring: FT-IR or Raman spectroscopy tracks intermediate formation in real time .
Methodological Resources
Q. Which software is recommended for crystallographic data analysis?
Q. How can researchers validate the biological target engagement of this compound?
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics to purified enzymes (e.g., bacterial PPTases) .
- Cellular Thermal Shift Assay (CETSA): Confirms target stabilization in live cells .
- CRISPR-Cas9 Knockout Models: Correlates gene deletion with reduced compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
